An In-Depth Technical Guide to H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: A Highly Selective Kappa Opioid Receptor Ligand
An In-Depth Technical Guide to H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: A Highly Selective Kappa Opioid Receptor Ligand
This guide provides a comprehensive technical overview of the synthetic peptide H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2, a potent and highly selective kappa opioid receptor (KOR) agonist. Developed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this valuable research tool.
Introduction: The Significance of Kappa Opioid Receptor Selectivity
The endogenous opioid system, comprising peptides like endorphins, enkephalins, and dynorphins, modulates a wide array of physiological processes, including pain, mood, and addiction. These peptides exert their effects through three main G-protein coupled receptors: mu (MOR), delta (DOR), and kappa (KOR). While MOR agonists are potent analgesics, their clinical use is hampered by significant side effects such as respiratory depression, tolerance, and addiction.
The kappa opioid receptor has emerged as a promising therapeutic target. Activation of KOR can also produce analgesia, but often with a different side-effect profile that may lack the severe addictive potential of MOR agonists. Furthermore, the KOR/dynorphin system is implicated in mood regulation, stress responses, and substance use disorders, making it a critical area of investigation.
To unravel the precise roles of the KOR, researchers require pharmacological tools with high selectivity. H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2, an analog of the N-terminal fragment of dynorphin A, was engineered to meet this need.
Chemical Identity and Physicochemical Properties
H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is a synthetic undecapeptide amide, also known by its designation [D-Ala3]Dynorphin A (1-11)-NH2. The strategic substitution of the glycine at position 3 with a D-alanine residue is the key modification that confers its remarkable receptor selectivity.
Chemical Structure
The primary structure of the peptide is depicted below:
H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
This sequence consists of eleven amino acid residues with a C-terminal amidation. The N-terminus is a free amine (H-), and the C-terminus is an amide (-NH2), which increases the peptide's stability against carboxypeptidases.
Physicochemical Data Summary
A summary of the key physicochemical properties of H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is presented in the table below.
| Property | Value | Source |
| IUPAC Name | L-tyrosyl-glycyl-D-alanyl-L-phenylalanyl-L-leucyl-L-arginyl-L-arginyl-L-isoleucyl-L-arginyl-L-prolyl-L-lysinamide | PubChem |
| Synonyms | (d-Ala3)-dynorphin a(1-11)amide, [D-Ala3]Dynorphin A (1-11)-NH2 | PubChem |
| CAS Number | 160522-58-7 | PubChem |
| Molecular Formula | C64H106N22O12 | PubChem |
| Molecular Weight | 1375.7 g/mol | PubChem |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | PubChem |
| Appearance | White to off-white powder | Typical for synthetic peptides |
| Solubility | Soluble in water and aqueous buffers | General property of charged peptides |
Rationale for Design: The Role of the D-Ala³ Substitution
The native dynorphin A peptide, while showing a preference for the KOR, also exhibits significant affinity for MOR and DOR. This lack of high selectivity can complicate the interpretation of experimental results. The development of [D-Ala3]Dynorphin A (1-11)-NH2 was a direct result of structure-activity relationship (SAR) studies aimed at improving KOR selectivity.
The substitution of the flexible glycine residue at position 3 with the more constrained D-alanine has a profound impact on the peptide's conformation. This alteration is well-tolerated by the KOR binding pocket but significantly diminishes the affinity for MOR and DOR. One study reported that while the affinity for the central KOR remained similar to the parent peptide, the selectivity for KOR over MOR and DOR was dramatically enhanced by 350-fold and 1300-fold, respectively. This suggests that the specific conformation induced by the D-Ala at position 3 is critical for high-affinity binding to KOR while being sterically or electrostatically unfavorable for interaction with MOR and DOR.
Pharmacological Properties
[D-Ala3]Dynorphin A (1-11)-NH2 is a potent agonist at the kappa opioid receptor. Its pharmacological profile is characterized by high affinity and exceptional selectivity.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of [D-Ala3]Dynorphin A (1-11)-NH2 for the three main opioid receptors. The following table summarizes the reported binding affinity data.
| Receptor | IC50 (nM) | Selectivity Ratio (KOR/MOR) | Selectivity Ratio (KOR/DOR) | Source |
| Kappa (κ) | 0.76 | - | - | |
| Mu (μ) | ~266 | 350 | - | Calculated from |
| Delta (δ) | ~988 | - | 1300 | Calculated from |
Note: IC50 values represent the concentration of the ligand that inhibits 50% of the binding of a radiolabeled ligand. Lower values indicate higher affinity. The IC50 values for MOR and DOR are estimated based on the reported selectivity ratios.
This high degree of selectivity makes [D-Ala3]Dynorphin A (1-11)-NH2 an invaluable tool for selectively probing KOR function in vitro and in vivo.
Functional Activity and Mechanism of Action
[D-Ala3]Dynorphin A (1-11)-NH2 acts as a full agonist at the kappa opioid receptor. Like other KOR agonists, its mechanism of action involves the activation of Gi/o proteins, leading to downstream signaling cascades.
Caption: KOR agonist signaling pathway.
Upon binding of [D-Ala3]Dynorphin A (1-11)-NH2 to the KOR, the associated Gi/o protein is activated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting hyperpolarization of the cell membrane and reduced calcium influx lead to a decrease in neuronal excitability and neurotransmitter release.
Synthesis and Characterization
The synthesis of H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis
The following is a generalized protocol for the manual solid-phase synthesis of the peptide on a 0.1 mmol scale.
